7-溴-1-甲基萘

描述

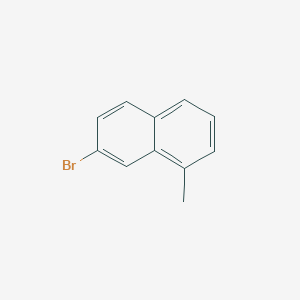

7-Bromo-1-methylnaphthalene is a useful research compound. Its molecular formula is C11H9Br and its molecular weight is 221.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Bromo-1-methylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1-methylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学相互作用

- 衍生物的合成:7-溴-1-甲基萘用于合成各种衍生物。例如,在低温下对2-甲基萘进行溴化反应可得到1-溴-2-甲基萘,进而通过甲氧基钠和CuI催化生成1-甲氧基-2-甲基萘(Wang Hai-yang, 2009)。

- 对映选择性环加成:1-溴-4-甲基萘用于与单线态氧发生反应,制备手性衍生物,产生具有π-面选择性的内过氧化物,其立体电子起源选择性(W. Adam & M. Prein, 1994)。

溴化和官能团化

- 溴化研究:对2,7-二羟基萘进行溴化反应可得到二溴衍生物,有助于理解溴化途径(R. Cooke, Bl Johnson, & W. Owen, 1960)。

- 甲基基团官能团化:对某些衍生物进行酸催化裂解可得到各种1-甲基萘的甲基衍生物,展示了这种化合物在有机合成中的多功能性(C. W. Jefford, J. Rossier, S. Kohmoto, & J. Boukouvalas, 1984)。

材料科学中的高级应用

- 光溴化和聚合:1-甲基萘经历光溴化,随后经热脱溴化和聚缩反应,产生高质量的碳质各向同性沥青。这些沥青在软化点附近具有低粘度等独特性能,在材料科学中至关重要(Chuanzhang Ge et al., 2015)。

- 可石墨化沥青合成:通过光溴化1-甲基萘,随后脱溴化的过程,合成具有可控性质的新型可石墨化沥青。这种合成在生产具有特定物理性质的材料中具有重要意义(Hai-xiao Yang et al., 2018)。

作用机制

Target of Action

This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH) known to interact with various biological targets . .

Mode of Action

The mode of action of 7-Bromo-1-methylnaphthalene is not explicitly documented. As a naphthalene derivative, it may share some of the interaction mechanisms of naphthalene with its targets. Naphthalene and its derivatives are known to intercalate into DNA, disrupting its structure and function . The bromo and methyl groups on 7-Bromo-1-methylnaphthalene could potentially alter these interactions, leading to different biological effects.

Biochemical Pathways

Naphthalene and its derivatives are known to be metabolized by various bacterial species, including pseudomonas and bacillus . These bacteria can degrade naphthalene through several metabolic pathways, leading to the production of salicylate and catechol, which are further metabolized to central intermediates of metabolism .

Pharmacokinetics

Naphthalene is known to be absorbed through the lungs, skin, and gastrointestinal tract, and is widely distributed throughout the body . It is metabolized primarily in the liver and excreted in the urine .

Result of Action

Naphthalene and its derivatives are known to cause cytotoxicity and genotoxicity, potentially leading to cell death and genetic mutations . The bromo and methyl groups on 7-Bromo-1-methylnaphthalene could potentially alter these effects.

Action Environment

The action, efficacy, and stability of 7-Bromo-1-methylnaphthalene are likely to be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and the specific biological environment in which the compound is present . For instance, the compound is stored in a dry, cool, well-ventilated area , suggesting that moisture, heat, and poor ventilation could potentially affect its stability.

属性

IUPAC Name |

7-bromo-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHZOTAQXZRRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496162 | |

| Record name | 7-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33295-35-1 | |

| Record name | 7-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 7-Bromo-1-methylnaphthalene in the synthesis of Eudalene?

A1: 7-Bromo-1-methylnaphthalene serves as a crucial intermediate in the synthesis of Eudalene []. The compound is reacted with acetone to form an intermediate which is then reduced by hydrogen iodide to yield the final product, Eudalene [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)